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molecular formula C8H4Cl2N2 B1295908 4,7-Dichloroquinazoline CAS No. 2148-57-4

4,7-Dichloroquinazoline

Cat. No. B1295908
M. Wt: 199.03 g/mol
InChI Key: FDPHWQSGEWRZOL-UHFFFAOYSA-N
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Patent
US04640920

Procedure details

Sulphanilic acid (12.1 g, 0.07 mole) was partly dissolved in 280 milliliters of aqueous ethanol (50% by volume) at reflux and 4,7-dichloroquinazoline (13.9 g, 0.07 mole) was added rapidly in a few portions. The mixture was refluxed for a further 15 minutes, cooled and filtered to give the title compound hemihydrate of melting point greater than 300° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].Cl[C:13]1[C:22]2[C:17](=[CH:18][C:19]([Cl:23])=[CH:20][CH:21]=2)[N:16]=[CH:15][N:14]=1>C(O)C>[Cl:23][C:19]1[CH:18]=[C:17]2[C:22]([C:13]([NH:9][C:6]3[CH:5]=[CH:4][C:3]([S:1]([OH:11])(=[O:10])=[O:2])=[CH:8][CH:7]=3)=[N:14][CH:15]=[N:16]2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=CC=C12)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=NC=NC2=C1)NC1=CC=C(C=C1)S(=O)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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